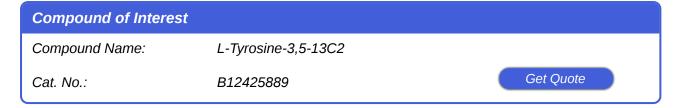


# L-Tyrosine-3,5-13C<sub>2</sub>: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of L-Tyrosine-3,5-<sup>13</sup>C<sub>2</sub>. This isotopically labeled amino acid is a powerful tool in metabolic research, particularly in studies involving protein synthesis, neurotransmitter metabolism, and cellular signaling pathways. This document details its physicochemical properties, provides experimental protocols for its use in nuclear magnetic resonance (NMR) and mass spectrometry (MS), and illustrates relevant biochemical pathways and experimental workflows.

## **Chemical Structure and Properties**

L-Tyrosine-3,5- $^{13}$ C<sub>2</sub> is a stable isotope-labeled version of the non-essential amino acid L-Tyrosine. The two carbon atoms at positions 3 and 5 of the phenolic ring are replaced with the heavy isotope of carbon,  $^{13}$ C. This labeling makes it an excellent tracer for metabolic studies, as it can be distinguished from its unlabeled counterpart by mass-sensitive analytical techniques.

#### Chemical Structure:

Chemical structure of L-Tyrosine-3,5-13C2

**Figure 1:** Chemical structure of L-Tyrosine-3,5-<sup>13</sup>C<sub>2</sub>. The asterisks indicate the positions of the <sup>13</sup>C isotopes.



### **Physicochemical Properties**

The key physicochemical properties of L-Tyrosine-3,5-13C2 are summarized in the table below. These properties are crucial for designing and interpreting experiments.

Property	Value	Reference
Molecular Formula	<sup>13</sup> C <sub>2</sub> C <sub>7</sub> H <sub>11</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	183.17 g/mol	[1][2]
Unlabeled CAS Number	60-18-4	[1]
Labeled CAS Number	70479-98-0	
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in 1 M HCl	General knowledge

## **Isotopic Purity and Availability**

The isotopic purity of L-Tyrosine-3,5-13C<sub>2</sub> is a critical parameter for quantitative studies. It is typically available from various suppliers with high isotopic enrichment.

Supplier	Isotopic Purity	Chemical Purity
Cambridge Isotope Laboratories, Inc.	95-99 atom % <sup>13</sup> C	≥98%
Sigma-Aldrich (Merck)	≥95 atom % <sup>13</sup> C	≥90% (CP)

## **Experimental Applications and Protocols**

L-Tyrosine-3,5-13C<sub>2</sub> is primarily used as an internal standard for quantitative analysis and as a tracer in metabolic flux analysis studies. Its applications span across various fields, including biomolecular NMR, metabolomics, and proteomics.

## Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

### Foundational & Exploratory





Principle: The distinct chemical shift of the <sup>13</sup>C-labeled carbons allows for their unambiguous identification and quantification in complex biological samples. When used as an internal standard, a known amount of L-Tyrosine-3,5-<sup>13</sup>C<sub>2</sub> is added to a sample, and the signal intensity of the labeled carbons is compared to the signal of the unlabeled analyte of interest.

#### **Detailed Experimental Protocol:**

#### • Sample Preparation:

- For analysis of free amino acids, hydrolyze the protein sample using 6 M DCl in D₂O.
- Evaporate the solvent and redissolve the residue in D2O.
- Accurately weigh and add a known amount of L-Tyrosine-3,5-13C2 to the sample.
- Transfer the final solution to an NMR tube.

#### • NMR Data Acquisition:

- Acquire a one-dimensional <sup>13</sup>C NMR spectrum using a standard pulse sequence.
- Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the carbon nuclei for accurate quantification. This is typically 5 times the longest T1 relaxation time.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.

#### Data Analysis:

- Integrate the peaks corresponding to the <sup>13</sup>C-labeled carbons of L-Tyrosine-3,5-<sup>13</sup>C<sub>2</sub> and the carbon signals of the analyte of interest.
- The concentration of the analyte can be calculated using the following formula:
  Concentration\_analyte = (Integral\_analyte / Number of carbons\_analyte) \*
  (Amount\_standard / Integral\_standard) \* (Molecular weight\_analyte / Molecular weight\_standard)



# Metabolic Tracing using Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: Cells or organisms are cultured in a medium containing L-Tyrosine-3,5-13C2. The labeled tyrosine is taken up and incorporated into various metabolic pathways. By analyzing the mass isotopologue distribution of downstream metabolites using LC-MS, the metabolic flux through these pathways can be determined.

#### **Detailed Experimental Protocol:**

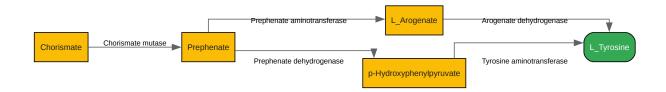
- Cell Culture and Labeling:
  - Culture cells in a medium where the standard L-Tyrosine is replaced with L-Tyrosine-3,5-<sup>13</sup>C<sub>2</sub>.
  - The duration of labeling will depend on the specific metabolic pathway being investigated and the time required to reach isotopic steady state.
- Metabolite Extraction:
  - Quench the metabolism rapidly, for example, by using liquid nitrogen.
  - Extract the metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
- LC-MS Analysis:
  - Separate the metabolites using a suitable liquid chromatography method (e.g., reversedphase or HILIC).
  - Analyze the eluent using a high-resolution mass spectrometer capable of distinguishing between different mass isotopologues.
  - Acquire data in full scan mode to capture the entire mass spectrum of the labeled and unlabeled metabolites.
- Data Analysis:



- Identify the peaks corresponding to the metabolites of interest and their mass isotopologues.
- Correct for the natural abundance of <sup>13</sup>C.
- The fractional contribution of the tracer to the metabolite pool can be calculated to determine metabolic fluxes.

# Signaling Pathways and Experimental Workflows L-Tyrosine Biosynthesis Pathway

L-Tyrosine is synthesized from the precursor chorismate, a key intermediate in the shikimate pathway. The biosynthesis of L-Tyrosine is a fundamental pathway for the production of proteins and a variety of secondary metabolites.



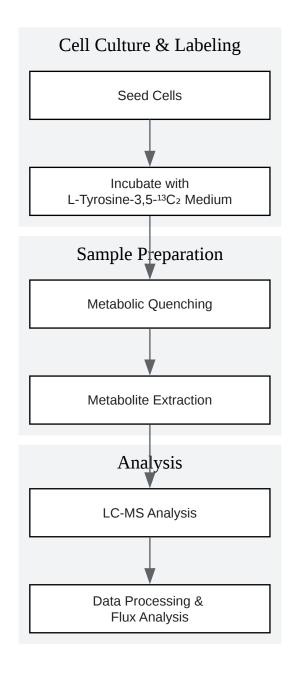
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**Caption:** Simplified L-Tyrosine biosynthesis pathway.

## **Experimental Workflow for Stable Isotope Tracing**

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using L-Tyrosine- $3,5^{-13}$ C<sub>2</sub> in cell culture.





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**Caption:** General workflow for stable isotope tracing.

### Conclusion

L-Tyrosine-3,5-13C<sub>2</sub> is an invaluable tool for researchers in the fields of metabolism, drug development, and systems biology. Its specific isotopic labeling allows for precise and accurate quantification of metabolic fluxes and the elucidation of complex biochemical pathways. The



experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this powerful research compound.

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### References

- 1. L-Tyrosine (3â<sup>\*\*π<sup>2</sup></sup>,5â<sup>\*\*π<sup>2</sup></sup>-¹Â³Câ<sup>\*\*\*\*\*</sup>, 99%; 2,3,3,2â<sup>\*\*π<sup>2</sup></sup>,6â<sup>\*\*π<sup>2</sup></sup>-Dâ<sup>\*\*\*\*\*\*</sup>, 98%; ¹â<sup>\*\*π\*</sup>μN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Tyrosine (phenol-3,5-¹Â³Câ, 95-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- To cite this document: BenchChem. [L-Tyrosine-3,5-13C2: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12425889#l-tyrosine-3-5-13c2-chemical-structure-and-properties]

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